molecular formula C11H21N B12611366 (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine CAS No. 918306-52-2

(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

Cat. No.: B12611366
CAS No.: 918306-52-2
M. Wt: 167.29 g/mol
InChI Key: SCWURQHOGNZSEI-UHFFFAOYSA-N
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Description

(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine: is an organic compound characterized by its unique structure, which includes a butyl group, a dimethylpentene chain, and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine typically involves the reaction of butylamine with 2,2-dimethylpent-4-enal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters are crucial to scaling up the synthesis while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s imine group is of interest in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules. Its structural features enable it to interact with biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable building block in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine exerts its effects is primarily through its imine functional group. The imine can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2,2-dimethylpentan-1-imine: Similar structure but lacks the double bond in the pentene chain.

    N-Butyl-2,2-dimethylhex-4-en-1-imine: Similar structure with an extended carbon chain.

    N-Butyl-2,2-dimethylbut-4-en-1-imine: Similar structure with a shorter carbon chain.

Uniqueness

(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is unique due to the presence of both the butyl group and the dimethylpentene chain, which confer specific reactivity and steric properties. These features make it distinct from other imines and valuable for applications requiring precise chemical modifications.

Properties

CAS No.

918306-52-2

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-butyl-2,2-dimethylpent-4-en-1-imine

InChI

InChI=1S/C11H21N/c1-5-7-9-12-10-11(3,4)8-6-2/h6,10H,2,5,7-9H2,1,3-4H3

InChI Key

SCWURQHOGNZSEI-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC(C)(C)CC=C

Origin of Product

United States

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